molecular formula C17H21Cl2N3 B2475465 [2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1049786-44-8

[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2475465
CAS No.: 1049786-44-8
M. Wt: 338.28
InChI Key: KCDXFOVMHQZAGF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Elucidation

Systematic Nomenclature and Constitutional Isomerism

The compound is systematically named 2-(2-methyl-1H-indol-3-yl)ethylamine substituted with a pyridin-4-ylmethyl group at the nitrogen atom , with two hydrochloric acid molecules as counterions. The IUPAC name reflects:

  • Core structure : Indole ring with a methyl group at position 2 and an ethylamine substituent at position 3.
  • Functional groups : A pyridin-4-ylmethyl group attached to the ethylamine nitrogen.
  • Salt formation : Protonation of the amine and pyridine nitrogen by hydrochloric acid, yielding a dihydrochloride salt.
Key Structural Features
Descriptor Value
Molecular Formula C₁₇H₂₁Cl₂N₃
Molecular Weight 338.27 g/mol
SMILES Cc1[nH]c2c(c1CCNCc1ccncc1)cccc2.Cl.Cl
InChI InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;1-1;2-2/h1-6,8-9,12,18-19H,7,10-11H2;1H,1H;1H,1H
CAS Number 1049786-44-8

No constitutional isomers are possible due to fixed substituent positions on the indole and pyridine rings.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is governed by its aromatic systems and flexible side chains:

Aromatic Systems
  • Indole ring : Planar, with π-conjugation between the benzene and pyrrole moieties.
  • Pyridine ring : Planar, with a nitrogen atom at position 4.
Conformational Flexibility

The ethylamine side chain and pyridin-4-ylmethyl group exhibit rotational freedom:

  • Ethylamine chain : Single bonds allow gauche and anti conformations relative to the indole ring.
  • Pyridin-4-ylmethyl group : Free rotation about the methylene bridge connecting the pyridine and amine nitrogen.

Key Conformational Insights (based on analogous systems):

Conformer Description Energetic Favorability
Gauche (pyrrole-side) Ethylamine chain oriented toward the indole’s pyrrole side. Stabilized by π-interactions
Anti Ethylamine chain positioned away from the indole core. Higher energy due to steric strain
Gauche (phenyl-side) Pyridin-4-ylmethyl group oriented toward the indole’s phenyl side. Steric clashes may destabilize

These conformers are influenced by electrostatic interactions and solvent effects.

Protonation States in Dihydrochloride Salt Formation

The dihydrochloride salt arises from dual protonation :

  • Primary amine protonation : The ethylamine nitrogen (pKa ~10.7) is protonated by HCl, forming an ammonium ion.
  • Pyridine nitrogen protonation : The pyridin-4-ylmethyl group’s nitrogen (pKa ~5.2) is protonated, yielding a pyridinium ion.
Salt Structure
Protonation Site Counterion Role in Stability
Ethylamine nitrogen Cl⁻ Enhances water solubility and ionic interactions.
Pyridine nitrogen Cl⁻ Stabilizes the aromatic system through charge delocalization

The resulting zwitterionic structure balances electrostatic and hydrophobic interactions, optimizing solubility and stability.

Summary of Key Findings

  • Nomenclature : The compound’s IUPAC name reflects its indole-pyridine hybrid structure and dihydrochloride salt form.
  • Geometry : Conformational flexibility in the ethylamine and pyridin-4-ylmethyl groups influences molecular dynamics.
  • Protonation : Dual protonation sites (amine and pyridine) underpin the salt’s stability and physicochemical properties.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.2ClH/c1-13-15(16-4-2-3-5-17(16)20-13)8-11-19-12-14-6-9-18-10-7-14;;/h2-7,9-10,19-20H,8,11-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXFOVMHQZAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylindole, which is then subjected to alkylation with an appropriate ethylamine derivative. The resulting intermediate is further reacted with pyridine-4-carboxaldehyde under reductive amination conditions to yield the target compound. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ethylamine bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include indole-2-carboxylic acid derivatives, piperidine derivatives, and various substituted ethylamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing biochemical pathways. These interactions can lead to changes in cellular signaling and metabolic processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-ethylamine: Shares the indole moiety but lacks the pyridine ring.

    Pyridine-4-ethylamine: Contains the pyridine ring but lacks the indole moiety.

    2-Methylindole: A simpler structure with only the indole moiety.

Uniqueness

What sets 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride apart is its combination of both indole and pyridine functionalities. This dual presence allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

The compound 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride, with the CAS number 1049786-44-8, is a synthetic derivative of indole and pyridine. This compound has garnered attention due to its potential biological activities, including antibacterial, antitumor, and antiproliferative properties. This article aims to compile and analyze the biological activity data associated with this compound, supported by case studies and research findings.

  • Molecular Formula : C17H21Cl2N3
  • Molecular Weight : 338.28 g/mol
  • IUPAC Name : 2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethan-1-amine dihydrochloride
  • Purity : 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to indole derivatives. For instance, compounds similar to 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, a related compound exhibited an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Antitumor Activity

The antiproliferative effects of indole derivatives have been widely documented. In a study focusing on various synthesized compounds, several indolylquinazolinones showed significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and others. These compounds were found to preferentially inhibit the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts . The structural similarities between these compounds and 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride suggest potential for similar antitumor activity.

Study 1: Antibacterial Efficacy

A recent publication evaluated the antibacterial properties of several indole derivatives against various bacterial strains. Among them, one compound analogous to 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride showed promising results with an MIC of 3.90 μg/mL against S. aureus ATCC 25923 and even lower against MRSA strains . This highlights the potential of this class of compounds in treating resistant bacterial infections.

Study 2: Antiproliferative Effects

Another study focused on the cytotoxicity of indole derivatives on different cancer cell lines. The findings indicated that certain compounds exhibited significant antiproliferative activity across all tested lines, with IC50 values suggesting effective concentrations for clinical relevance . This supports the hypothesis that 2-(2-Methyl-1H-indol-3-yethylamine dihydrochloride could possess similar effects.

Summary of Findings

Activity Description Reference
AntibacterialSignificant activity against MRSA with low MIC values (e.g., 0.98 μg/mL).
AntitumorInduces cytotoxic effects in various cancer cell lines; preferentially affects rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of the indole moiety and subsequent amine coupling. Key steps include:

Protection of reactive groups (e.g., indole NH) to prevent side reactions.

Coupling the 2-methylindole derivative with a pyridinylmethylamine intermediate using reagents like EDCI/HOBt.

Purification via recrystallization or column chromatography, monitored by TLC or HPLC .

Final dihydrochloride salt formation by treating the free base with HCl gas in anhydrous conditions.

  • Quality Control : Purity (>95%) is confirmed via NMR, mass spectrometry, and elemental analysis.

Q. How is the compound structurally characterized to confirm its molecular identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., indole CH3, pyridine aromatic protons).
  • X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data to confirm bond angles, torsion angles, and salt formation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z ~314.2).

Q. What analytical techniques are used to assess purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC/UV-Vis : Quantifies impurities (e.g., unreacted intermediates) using reverse-phase C18 columns.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hygroscopicity.
  • Accelerated Stability Studies : Samples are stored at 40°C/75% RH for 4 weeks; degradation products are monitored via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-based vs. enzymatic assays).

Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like serotonin or histamine targets, which may vary across species .

  • Case Study : Inconsistent IC50 values in kinase inhibition assays may arise from differences in ATP concentrations or enzyme isoforms.

Q. What strategies are employed to identify and characterize polymorphic forms of the compound?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Distinguishes crystalline forms by comparing diffraction patterns.
  • Differential Scanning Calorimetry (DSC) : Detects melting points and phase transitions.
  • Solvent Screening : Recrystallization from solvents (e.g., ethanol/water vs. acetonitrile) isolates polymorphs, as demonstrated in patent literature for structurally related indole derivatives .

Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

  • Methodological Answer :

Salt Form Selection : Dihydrochloride salts improve aqueous solubility vs. free bases.

Prodrug Design : Esterification of amine groups enhances bioavailability.

Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP450-mediated oxidation of indole) to guide structural modifications .

Q. What computational tools are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics Simulations (GROMACS) : Simulate binding to GPCRs (e.g., 5-HT receptors) over 100-ns trajectories.
  • Pharmacophore Modeling (MOE) : Map electrostatic/hydrophobic features to align with known ligands.
  • ADMET Prediction (SwissADME) : Forecast blood-brain barrier permeability and toxicity risks .

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